4-Methylbenzenesulfonic acid; (2R)-2-Methylpyrrolidine
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Overview
Description
®-2-Methylpyrrolidine tosylate is a chemical compound that belongs to the class of tosylates, which are commonly used as intermediates in organic synthesis. Tosylates are derived from toluenesulfonic acid and are known for their ability to act as good leaving groups in various chemical reactions. ®-2-Methylpyrrolidine tosylate is particularly interesting due to its chiral nature, making it valuable in asymmetric synthesis and chiral resolution processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methylpyrrolidine tosylate typically involves the tosylation of ®-2-Methylpyrrolidine. This process can be carried out by reacting ®-2-Methylpyrrolidine with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of ®-2-Methylpyrrolidine tosylate follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency. The use of high-purity starting materials and stringent quality control measures ensures the production of ®-2-Methylpyrrolidine tosylate with high enantiomeric excess and minimal impurities.
Chemical Reactions Analysis
Types of Reactions: ®-2-Methylpyrrolidine tosylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosylate group can be replaced by nucleophiles such as halides, amines, or alkoxides, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, ®-2-Methylpyrrolidine tosylate can undergo elimination to form alkenes.
Reduction Reactions: The tosylate group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium iodide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium hydroxide in solvents like ethanol or dimethylformamide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include alkyl halides, amines, or ethers.
Elimination Reactions: Alkenes are the primary products.
Reduction Reactions: The corresponding alcohol is formed.
Scientific Research Applications
®-2-Methylpyrrolidine tosylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of chiral compounds.
Biology: It serves as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drugs, especially those requiring chiral purity for efficacy and safety.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Methylpyrrolidine tosylate primarily involves its role as a leaving group in chemical reactions. The tosylate group, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. In asymmetric synthesis, the chiral nature of ®-2-Methylpyrrolidine tosylate allows for the selective formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
(S)-2-Methylpyrrolidine tosylate: The enantiomer of ®-2-Methylpyrrolidine tosylate, used in similar applications but with opposite chirality.
N-Methylpyrrolidine tosylate: Lacks the chiral center, used in non-chiral synthesis.
2-Methylpyrrolidine hydrochloride: Another derivative of 2-Methylpyrrolidine, used in different types of reactions.
Uniqueness: ®-2-Methylpyrrolidine tosylate is unique due to its chiral nature, making it highly valuable in asymmetric synthesis. Its ability to act as a good leaving group in various reactions further enhances its versatility in organic synthesis.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;2-methylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYDRZKLQBDQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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